molecular formula C10H16N2O B15303943 (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

Cat. No.: B15303943
M. Wt: 180.25 g/mol
InChI Key: RNTDHBBUGQZMGB-UHFFFAOYSA-N
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Description

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is an organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. It belongs to the family of indazole derivatives, which are heterocyclic aromatic compounds. The compound appears as a white to light yellow crystalline powder with a melting point of 172-178°C and is soluble in organic solvents such as methanol, ethanol, and acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Various methods have been developed for the synthesis of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol. One common method involves a one-pot three-component reaction using 2,4-pentanedione, hydrazine hydrate, and 4-methylbenzaldehyde. The product is then isolated using recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a biomarker for diagnosing certain diseases.

    Medicine: It shows promise in the treatment of diseases such as cancer, inflammation, and bacterial infections.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indazole: A heterocyclic aromatic compound with various biological activities, including anti-inflammatory and antimicrobial properties.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound used as a solvent and reagent in chemical synthesis.

Uniqueness

(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific structure and the range of reactions it can undergo.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(5,5-dimethyl-1,4,6,7-tetrahydroindazol-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-10(2)4-3-8-7(5-10)9(6-13)12-11-8/h13H,3-6H2,1-2H3,(H,11,12)

InChI Key

RNTDHBBUGQZMGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C(=NN2)CO)C

Origin of Product

United States

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